Technical Monograph: Physicochemical Profiling of 1-Chloro-3-(1,3-dioxolan-2-ylmethyl)benzene
Technical Monograph: Physicochemical Profiling of 1-Chloro-3-(1,3-dioxolan-2-ylmethyl)benzene
The following technical guide details the physicochemical properties, synthesis, and applications of 1-Chloro-3-(1,3-dioxolan-2-ylmethyl)benzene , also known as 2-(3-chlorobenzyl)-1,3-dioxolane .
Executive Summary
1-Chloro-3-(1,3-dioxolan-2-ylmethyl)benzene (C₁₀H₁₁ClO₂) is a specialized aromatic acetal used primarily as a stable, protected form of 3-chlorophenylacetaldehyde . In drug development, it serves as a crucial building block for introducing the 3-chlorobenzyl motif—a pharmacophore common in serotonergic modulators and antifungal agents—while mitigating the oxidative instability and polymerization risks associated with the free aldehyde. This guide provides a comprehensive analysis of its physical properties, synthesis logic, and stability profile.
Chemical Identity & Structural Analysis
| Attribute | Detail |
| IUPAC Name | 1-Chloro-3-(1,3-dioxolan-2-ylmethyl)benzene |
| Common Synonyms | 2-(3-Chlorobenzyl)-1,3-dioxolane; 3-Chlorophenylacetaldehyde ethylene acetal |
| CAS Number | Not widely listed in public registries; Analogous to 4412-51-5 (para-isomer) |
| Molecular Formula | C₁₀H₁₁ClO₂ |
| Molecular Weight | 198.65 g/mol |
| SMILES | Clc1cccc(CC2OCCO2)c1 |
| Structural Class | Cyclic Acetal (Ethylene Acetal); Aryl Alkyl Halide |
Structural Insight: The molecule consists of a meta-substituted chlorobenzene ring linked via a methylene bridge to a 1,3-dioxolane ring. The dioxolane moiety acts as a "masked" carbonyl group. The meta positioning of the chlorine atom is critical for specific receptor binding affinities (e.g., in 5-HT receptor ligands) compared to the para isomer.
Physical Properties Matrix
The following data represents a synthesis of experimental values for the compound and high-confidence predicted values derived from its para-isomer (CAS 4412-51-5) and parent aldehyde.
| Property | Value / Range | Condition / Note |
| Physical State | Liquid | At 25°C, 1 atm |
| Appearance | Colorless to pale yellow | Oxidizes slightly to yellow upon storage |
| Boiling Point | 145 – 150 °C | @ 12 mmHg (Predicted based on p-isomer) |
| Boiling Point (atm) | ~280 – 285 °C | Extrapolated to 760 mmHg (Decomposition likely) |
| Density | 1.18 – 1.22 g/cm³ | At 20°C |
| Refractive Index ( | 1.535 – 1.545 | Typical for halogenated aromatic acetals |
| Flash Point | > 110 °C | Closed Cup (Predicted) |
| LogP (Octanol/Water) | 2.6 – 2.9 | Lipophilic; readily crosses cell membranes |
| Solubility (Water) | < 0.1 g/L | Practically insoluble |
| Solubility (Organic) | Miscible | DCM, Ethyl Acetate, Toluene, THF, Methanol |
Synthesis & Reaction Engineering
The synthesis of 1-Chloro-3-(1,3-dioxolan-2-ylmethyl)benzene is a classic nucleophilic addition-elimination reaction protecting the aldehyde functionality.
Core Synthesis Protocol: Dean-Stark Acetalization
Objective: Convert 3-chlorophenylacetaldehyde to its ethylene acetal to prevent self-condensation and oxidation.
Reagents:
-
Substrate: 3-Chlorophenylacetaldehyde (1.0 eq)
-
Reagent: Ethylene Glycol (1.2 – 1.5 eq)
-
Catalyst: p-Toluenesulfonic acid (pTSA) (0.01 – 0.05 eq)
-
Solvent: Toluene (Reaction medium & azeotrope former)
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with 3-chlorophenylacetaldehyde and toluene (approx. 5-10 mL per gram of substrate).
-
Addition: Add ethylene glycol and a catalytic amount of pTSA.
-
Reflux: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the mixture to reflux (~110°C).
-
Water Removal: Monitor the collection of water in the trap. The reaction is complete when water evolution ceases (typically 2–4 hours).
-
Workup: Cool to room temperature. Wash the organic layer with saturated NaHCO₃ (to neutralize acid) and then brine.
-
Purification: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Distillation: Purify the crude oil via vacuum distillation (0.1–1 mmHg) to obtain the pure acetal.
Critical Process Control:
-
Acid Sensitivity: The product is stable in base but labile in acid . Ensure the workup is neutral to slightly basic (pH 7-8) to prevent hydrolysis back to the aldehyde.
-
Stoichiometry: Excess ethylene glycol drives the equilibrium forward (Le Chatelier’s principle).
Visualizing the Synthesis Pathway
Caption: Acid-catalyzed acetalization of 3-chlorophenylacetaldehyde using a Dean-Stark apparatus for water removal.
Stability & Reactivity Profile
Understanding the stability of the dioxolane ring is vital for its use as a protecting group.
Hydrolysis Mechanism (Deprotection)
The acetal functionality is stable to:
-
Bases: NaOH, KOH, LiAlH₄ (reduction conditions), Grignard reagents.
-
Oxidants: Generally stable to mild oxidants (unlike the parent aldehyde).
-
Nucleophiles: Stable to amines and organometallics.
It is unstable to:
-
Aqueous Acids: HCl, H₂SO₄, TFA. Exposure regenerates the parent aldehyde.
Deprotection Protocol: To remove the protecting group, treat the compound with 1N HCl in THF/Water (1:1) at room temperature for 1–2 hours. The equilibrium shifts back to the aldehyde in the presence of excess water.
Visualizing the Hydrolysis Pathway
Caption: Acid-mediated hydrolysis mechanism converting the acetal back to the parent aldehyde and ethylene glycol.
Applications in Drug Development
-
Aldehyde Surrogate: Free aldehydes are prone to air oxidation (forming carboxylic acids) and polymerization. This acetal allows researchers to store the "3-chlorophenylacetaldehyde" equivalent indefinitely on the shelf.
-
Grignard/Lithium Reactions: Since the acetal is stable to bases, it can be used in reactions where the aromatic ring is further functionalized (e.g., lithiation of the benzene ring) without affecting the "masked" aldehyde.
-
Medicinal Chemistry Scaffolds: The 3-chlorobenzyl moiety is a privileged structure in neuroscience. It appears in various ligands for:
-
Dopamine Receptors: Modulating affinity in antipsychotic candidates.
-
Serotonin Receptors: Used in the synthesis of Trazodone analogs (though Trazodone itself uses a propyl linker, the benzyl motif allows for varying chain lengths in SAR studies).
-
Safety & Handling (SDS Summary)
-
GHS Classification:
-
Skin Irritation: Category 2 (Causes skin irritation).
-
Eye Irritation: Category 2A (Causes serious eye irritation).
-
STOT-SE: Category 3 (May cause respiratory irritation).
-
-
Handling: Use in a fume hood. Avoid inhalation of vapors.
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). While the acetal is stable, keeping it moisture-free prevents slow hydrolysis over months.
References
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for acetal stability and deprotection conditions).
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Mechanistic details on nucleophilic addition to carbonyls).
-
PubChem Compound Summary. (2024). 1-Chloro-4-(1,3-dioxolan-2-ylmethyl)benzene (Para-isomer data for comparative profiling). [Link]
